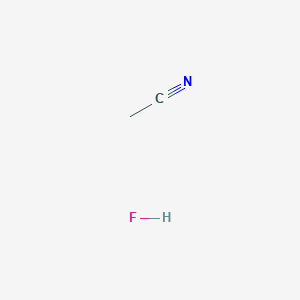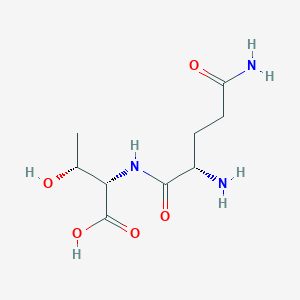
L-Glutaminyl-L-threonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutaminyl-L-threonine is a dipeptide composed of the amino acids L-glutamine and L-threonine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The combination of these two amino acids results in unique properties that can be leveraged for specific scientific and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-threonine typically involves the coupling of L-glutamine and L-threonine using peptide bond formation techniques. This can be achieved through chemical synthesis methods such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like carbodiimides (e.g., DCC or EDC) and activating agents such as HOBt or HOAt to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. For instance, Escherichia coli strains can be engineered to overproduce the desired dipeptide by optimizing metabolic pathways and fermentation conditions. This approach allows for large-scale production with high yield and purity.
化学反応の分析
Types of Reactions
L-Glutaminyl-L-threonine can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed to yield the individual amino acids, L-glutamine and L-threonine.
Oxidation: The hydroxyl group of L-threonine can be oxidized under specific conditions.
Deamidation: The amide group of L-glutamine can be deamidated to form glutamic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bond.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Deamidation: Enzymatic deamidation can be catalyzed by glutaminases.
Major Products Formed
Hydrolysis: L-glutamine and L-threonine.
Oxidation: Oxidized derivatives of L-threonine.
Deamidation: Glutamic acid.
科学的研究の応用
L-Glutaminyl-L-threonine has several applications in scientific research:
Biochemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Medicine: Potential therapeutic applications due to its role in metabolic pathways and protein synthesis.
Industrial: Used in the production of specialized peptides and proteins for various industrial applications.
作用機序
The mechanism of action of L-Glutaminyl-L-threonine involves its participation in metabolic pathways where it can be hydrolyzed to release L-glutamine and L-threonine. These amino acids play crucial roles in protein synthesis, cellular metabolism, and signaling pathways. L-glutamine is involved in nitrogen transport and immune function, while L-threonine is essential for protein synthesis and maintaining proper protein structure.
類似化合物との比較
Similar Compounds
L-Glutaminyl-L-alanine: Another dipeptide with similar properties but different amino acid composition.
L-Glutaminyl-L-serine: Similar in structure but with serine instead of threonine.
Uniqueness
L-Glutaminyl-L-threonine is unique due to the presence of the hydroxyl group in L-threonine, which can participate in additional hydrogen bonding and interactions compared to other similar dipeptides. This can influence its stability, solubility, and reactivity in various applications.
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
特性
CAS番号 |
74408-69-8 |
|---|---|
分子式 |
C9H17N3O5 |
分子量 |
247.25 g/mol |
IUPAC名 |
(2S,3R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C9H17N3O5/c1-4(13)7(9(16)17)12-8(15)5(10)2-3-6(11)14/h4-5,7,13H,2-3,10H2,1H3,(H2,11,14)(H,12,15)(H,16,17)/t4-,5+,7+/m1/s1 |
InChIキー |
HHSJMSCOLJVTCX-ZDLURKLDSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)N)O |
正規SMILES |
CC(C(C(=O)O)NC(=O)C(CCC(=O)N)N)O |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate](/img/structure/B14436700.png)

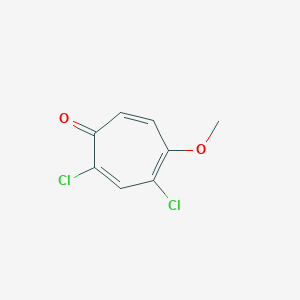
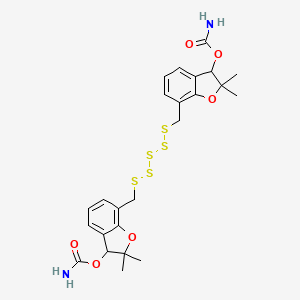
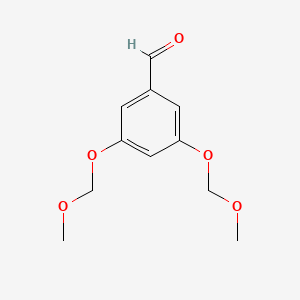
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)

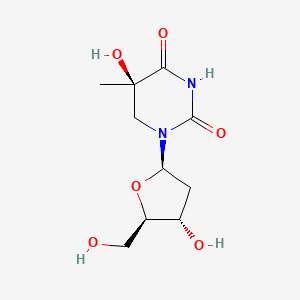


![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine](/img/structure/B14436768.png)
